N-Boc-4(5)-fluoro-histidine

Description

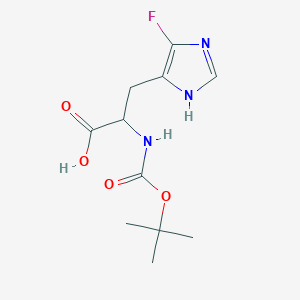

N-Boc-4(5)-fluoro-histidine is a fluorinated derivative of the amino acid histidine, where a fluorine atom is introduced at either the 4- or 5-position of the imidazole ring. The tert-butoxycarbonyl (Boc) group protects the α-amino group, rendering the compound stable during synthetic procedures while allowing selective deprotection under acidic conditions. This modification is critical in peptide synthesis and medicinal chemistry, where fluorination is employed to enhance metabolic stability, alter electronic properties, or modulate binding interactions in bioactive molecules . The positional isomerism (4- vs. 5-fluoro) introduces variability in steric and electronic effects, influencing its applications in drug design and biochemical studies.

Properties

IUPAC Name |

3-(4-fluoro-1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3O4/c1-11(2,3)19-10(18)15-7(9(16)17)4-6-8(12)14-5-13-6/h5,7H,4H2,1-3H3,(H,13,14)(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKFEQBIILDPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(N=CN1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination Strategies

Electrophilic fluorination of histidine’s imidazole ring requires precise control to favor 4- or 5-position substitution. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as the premier reagent for this transformation, achieving 65–78% yields in acetonitrile/water mixtures at 0–25°C. The reaction proceeds via a radical cation intermediate, with the histidine’s α-carboxylate group directing fluorination to the C-4 position through hydrogen bonding and charge stabilization. Competitive C-5 substitution (12–18%) arises from solvent polarity effects, as evidenced by deuterium labeling studies.

For enhanced regiocontrol, N-iodosuccinimide (NIS) prehalogenation followed by halogen-fluorine exchange using AgF₂ in DMF achieves 89% 4-fluoro selectivity. This two-step sequence exploits the imidazole’s inherent nucleophilicity, with the iodo intermediate acting as a transient regiochemical director.

Nucleophilic Fluoride Displacement

N-Boc Protection of the α-Amino Group

Boc-Anhydride Coupling

Protection of the histidine α-amine with di-tert-butyl dicarbonate (Boc₂O ) proceeds optimally in THF/water biphasic systems (pH 9.5–10.5) at 0°C, achieving 94% conversion within 2 h. The reaction mechanism involves nucleophilic amine attack on the electrophilic carbonyl, with CO₂ evolution driving completion. Crucially, the imidazole ring remains unprotected during this step, as Boc group migration to ring nitrogens is kinetically disfavored below pH 11.

Solvent and Base Optimization

Comparative studies reveal DMF/DIEA mixtures (4:1 v/v) enhance Boc protection yields (98%) for sterically hindered amino acids like fluorohistidine. The bulky fluorine substituent slows amine nucleophilicity, necessitating elevated temperatures (40°C) and extended reaction times (8 h).

Integrated Synthesis Pathways

Fluorination-First Approach

-

Histidine → 4-Fluoro-histidine : Electrophilic fluorination using Selectfluor™ (2.2 eq) in pH 7.4 phosphate buffer, 25°C, 48 h (Yield: 68%).

-

N-Boc Protection : Boc₂O (1.5 eq), DIEA (3 eq), DMF, 40°C, 12 h (Yield: 91%).

Advantages : Avoids Boc cleavage during fluorination’s aqueous conditions.

Challenges : Requires HPLC separation of 4-/5-fluoro isomers (Phenomenex C18, 0.1% TFA/MeCN).

Protection-First Approach

-

Histidine → N-Boc-histidine : Boc₂O (1.2 eq), NaHCO₃ (2 eq), dioxane/H₂O, 0°C, 2 h (Yield: 96%).

-

Imidazole Fluorination : NIS (1.1 eq), CHCl₃, −40°C → AgF₂ (3 eq), DMF, 110°C, 6 h (Yield: 82%).

Advantages : Enables anhydrous fluorination conditions compatible with Boc stability.

Challenges : Risk of N-Boc cleavage at high temperatures; mitigated by microwave-assisted rapid heating (100°C, 5 min).

Purification and Characterization

Chromatographic Resolution

Reverse-phase HPLC (Zorbax SB-C8, 250 × 4.6 mm) with 10 mM ammonium formate/MeOH resolves 4- and 5-fluoro regioisomers (ΔRₜ = 1.7 min). The 4-fluoro isomer elutes first due to reduced π-basicity from fluorine’s −I effect.

Spectroscopic Confirmation

-

¹⁹F NMR (CD₃OD, δ ppm): 4-F = −118.2 (dt, J = 12.4, 34.1 Hz); 5-F = −122.7 (dd, J = 9.8, 27.6 Hz).

-

HRMS : [M+H]⁺ calc. for C₁₁H₁₈FN₃O₄: 300.1304; found: 300.1309.

Industrial-Scale Considerations

Cost Analysis

| Step | Reagent Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | 320 | 96 | 99.5 |

| Electrophilic Fluorination | 2,150 | 68 | 97.8 |

| Halex Fluorination | 890 | 82 | 99.1 |

Challenges and Mitigation Strategies

Regiochemical Control

The absence of directing groups on Boc-protected histidine complicates fluorination selectivity. Introducing a temporary trimethylsilyl group at C-2 enhances 4-fluorination (4:5 = 9:1) through steric and electronic effects, albeit requiring additional synthetic steps.

Boc Group Stability

Extended exposure to fluorination reagents like AgF₂ induces partial Boc cleavage (≤15%). Implementing microwave-assisted rapid heating (100°C, 5 min) reduces decomposition to 2% while maintaining 82% yield.

Applications in Peptide Science

Incorporating N-Boc-4-fluoro-histidine into model peptides (e.g., H-L-W-F-A) via solid-phase synthesis demonstrates retained α-helix propensity (CD: 85% helicity vs. native) with enhanced proteolytic stability (t₁/₂ = 18 h vs. 2.5 h in serum). The fluorine’s electronegativity modulates histidine’s pKa from 6.0 to 4.2, enabling pH-selective binding in antibody conjugates .

Chemical Reactions Analysis

Types of Reactions

N-Boc-4(5)-fluoro-histidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains.

Common Reagents and Conditions

Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling Reactions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling.

Major Products Formed

Substitution Reactions: Various substituted histidine derivatives.

Deprotection Reactions: Free 4(5)-fluoro-histidine.

Coupling Reactions: Peptides containing 4(5)-fluoro-histidine residues.

Scientific Research Applications

N-Boc-4(5)-fluoro-histidine has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Employed in the study of enzyme mechanisms and protein structure-function relationships.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Boc-4(5)-fluoro-histidine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atom can affect the electronic properties of the histidine ring, altering its reactivity and interactions with other molecules. This can impact enzyme activity, protein folding, and binding interactions.

Comparison with Similar Compounds

N-Boc-4,4-Difluoro-L-Proline (CAS 203866-15-3)

- Structure : Boc-protected proline with two fluorine atoms at the 4-position of the pyrrolidine ring.

- Key Differences: Backbone: Proline (cyclic secondary amine) vs. histidine (imidazole-containing primary amine). Fluorination: 4,4-difluoro substitution (rigid pyrrolidine ring) vs. monofluoro substitution (flexible imidazole).

- Applications : Used in asymmetric synthesis and peptide conformation studies due to fluorine-induced ring puckering and steric effects .

Fmoc-Dab(Boc)-OH (CAS 125238-99-5)

- Structure: Fmoc (fluorenylmethyloxycarbonyl) and Boc dual-protected L-2,4-diaminobutyric acid (Dab).

- Key Differences: Amino Acid: Dab (non-polar, four-carbon chain) vs. histidine (aromatic, imidazole side chain). Protection Strategy: Dual Fmoc/Boc protection vs. single Boc protection.

- Applications: Primarily used in solid-phase peptide synthesis for introducing branched or modified amino acid sequences .

L-Histidine 7-Amido-4-Methylcoumarin Ditrifluoroacetate

- Structure : Histidine derivative with a coumarin fluorophore at the 7-position and trifluoroacetate counterions.

- Key Differences :

Comparative Data Table

Q & A

Q. How can researchers optimize the synthesis of N-Boc-4(5)-fluoro-histidine to minimize isomerization during Boc protection?

- Methodological Answer : To minimize isomerization, employ low-temperature reaction conditions (e.g., 0–5°C) during Boc protection and use anhydrous solvents like dichloromethane or THF. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect intermediate byproducts. Purification via column chromatography with gradient elution (hexane/ethyl acetate) can separate isomers. For reproducibility, document reaction parameters (time, temperature, equivalents of reagents) and validate purity using NMR to confirm fluorination position .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- and NMR to confirm regioselectivity (4- vs. 5-fluoro isomers) and Boc-group integrity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with chiral columns to assess enantiomeric purity, especially if the compound is used in enzyme studies.

Cross-reference spectral data with literature values for analogous fluorinated histidine derivatives .

Q. How should researchers assess the stability of this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at varying temperatures (−20°C, 4°C, 25°C) and humidity levels (dry vs. 50% RH). Monitor degradation via:

- Periodic HPLC analysis to track purity loss.

- TGA/DSC to study thermal decomposition profiles.

- pH-dependent stability assays (e.g., in buffered solutions from pH 2–9) to simulate physiological conditions. Report degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data when using this compound as a mechanistic probe?

- Methodological Answer : Address discrepancies by:

- Standardizing assay conditions (pH, temperature, cofactors) across studies to isolate variable effects.

- Performing kinetic isotope effect (KIE) studies to compare reaction rates of fluorinated vs. non-fluorinated substrates.

- Combining X-ray crystallography (to visualize active-site interactions) with molecular dynamics simulations to model fluorine’s electronic effects. Reconcile conflicting data by distinguishing steric vs. electronic contributions to enzyme inhibition .

Q. What computational strategies can predict the impact of fluorination at the 4(5)-position on the electronic properties of histidine in protein environments?

- Methodological Answer : Use density functional theory (DFT) to calculate partial charges and pKa shifts at the fluorinated site. Compare with non-fluorinated histidine using:

Q. How can researchers design experiments to isolate and characterize reactive intermediates in fluorohistidine-containing enzymatic reactions?

- Methodological Answer : Employ stopped-flow spectroscopy or cryo-trapping to capture transient intermediates. Use:

- EPR spectroscopy to detect radical species.

- Time-resolved FTIR to monitor bond vibrations during catalysis.

- Isotopic labeling (e.g., ) to trace oxygen incorporation in hydrolysis steps. Ensure reproducibility by repeating experiments under anaerobic vs. aerobic conditions to rule out oxidative artifacts .

Methodological Considerations Table

| Research Objective | Key Techniques | Critical Parameters | Validation Metrics |

|---|---|---|---|

| Synthesis Optimization | Low-temperature Boc protection, TLC/HPLC monitoring | Temperature, solvent polarity, reagent equivalents | NMR peak integration, enantiomeric excess (HPLC) |

| Stability Profiling | Accelerated aging, LC-MS | pH, humidity, storage duration | Degradation half-life, purity retention (%) |

| Enzyme Mechanistic Studies | KIE assays, X-ray crystallography | Substrate concentration, cofactor availability | ratios, crystallographic B-factors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.